3-Hydroxy-2-oxo-3-trifluoromethyl-5-phenylindoline
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Overview
Description
3-Hydroxy-2-oxo-3-trifluoromethyl-5-phenylindoline is a synthetic organic compound belonging to the indoline family. This compound is characterized by the presence of a trifluoromethyl group, which is known for its ability to enhance the biological activity of molecules. The compound’s structure includes a hydroxy group, an oxo group, and a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-oxo-3-trifluoromethyl-5-phenylindoline typically involves the following steps:
Starting Materials: The synthesis begins with substituted isatins as the starting materials.
Reaction with Trifluoromethylating Agents: The isatins are reacted with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group.
Cyclization: The intermediate products undergo cyclization to form the indoline ring structure.
Hydroxylation and Oxidation: The final steps involve hydroxylation and oxidation to introduce the hydroxy and oxo groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-oxo-3-trifluoromethyl-5-phenylindoline undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Hydroxy-2-oxo-3-trifluoromethyl-5-phenylindoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-oxo-3-trifluoromethyl-5-phenylindoline involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with signaling pathways, such as those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-oxo-3-trifluoromethylindole
- 3-Hydroxy-2-oxo-3-trifluoromethyl-5-phenylpyridine
- 3-Hydroxy-2-oxo-3-trifluoromethyl-5-phenylquinoline
Uniqueness
3-Hydroxy-2-oxo-3-trifluoromethyl-5-phenylindoline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C15H10F3NO2 |
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Molecular Weight |
293.24 g/mol |
IUPAC Name |
3-hydroxy-5-phenyl-3-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C15H10F3NO2/c16-15(17,18)14(21)11-8-10(9-4-2-1-3-5-9)6-7-12(11)19-13(14)20/h1-8,21H,(H,19,20) |
InChI Key |
DPSAFMZYCLQQEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3(C(F)(F)F)O |
Origin of Product |
United States |
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